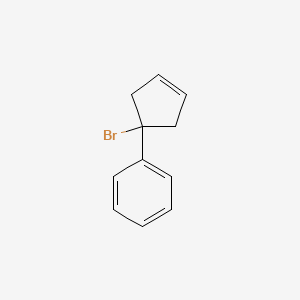![molecular formula C12H15ClN2 B11882109 7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol es un compuesto químico con la fórmula molecular C12H15ClN2. Es un derivado de la familia del indol, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 4-ciano-5H-2,3-dihidropirido[4,3-b]indol-3-ona con oxicloruro de fósforo en presencia de clorhidrato de trietilamina . Esta reacción produce el derivado clorado con un alto rendimiento del 79%.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para la producción a gran escala. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas hidrogenadas.
Sustitución: Las reacciones de sustitución de halógeno pueden introducir diferentes átomos de halógeno en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir varios compuestos halogenados.
Aplicaciones Científicas De Investigación
7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza en el diseño y síntesis de nuevos agentes anticancerígenos.
Estudios Biológicos: El compuesto se estudia por sus posibles actividades biológicas, incluidos los efectos antiinflamatorios y analgésicos.
Investigación Química: Sirve como un bloque de construcción para la síntesis de derivados de indol más complejos, que son importantes en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que sus derivados inhiben la proliferación de células cancerosas interfiriendo con la síntesis de ADN e induciendo la apoptosis . Los objetivos moleculares y las vías exactas pueden variar según el derivado específico y su estructura.
Comparación Con Compuestos Similares
Compuestos Similares
(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol: Este compuesto es similar en estructura pero contiene un átomo de bromo en lugar de cloro.
2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol: Un derivado más simple sin los grupos cloro o metil.
Singularidad
7-Cloro-2-metil-2,3,4,4a,5,9b-hexahidro-1H-pirido[4,3-b]indol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de los grupos cloro y metil puede influir en su reactividad e interacción con objetivos biológicos, lo que lo convierte en un compuesto valioso en química medicinal y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3 |
Clave InChI |
PMOAREPQUPCMKP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


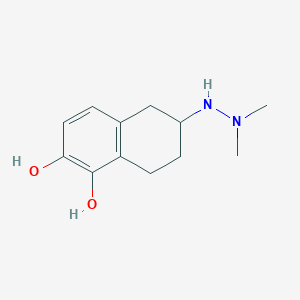
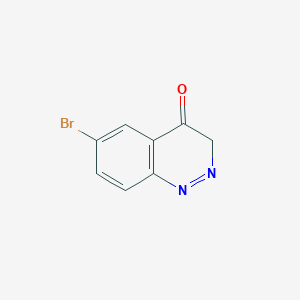
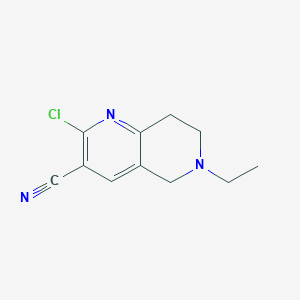
![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

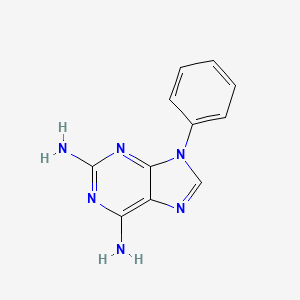
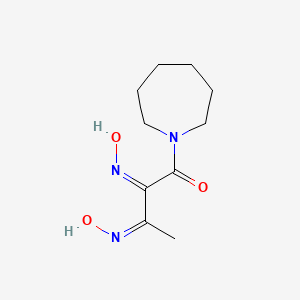
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

